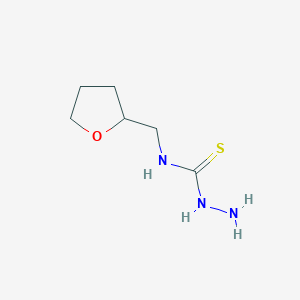

4-(2-Tetrahydrofurfuryl)-3-thiosemicarbazide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

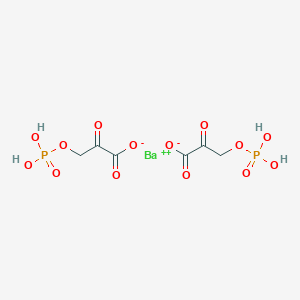

4-(2-Tetrahydrofurfuryl)-3-thiosemicarbazide (4-THF-3-TSC) is a small molecule that has been studied for its potential to be used in various scientific research applications. It is a member of the thiosemicarbazide class of compounds, which are known for their ability to form strong covalent bonds with a variety of molecules. 4-THF-3-TSC has been studied for its ability to interact with proteins and other molecules of interest in the lab, and for its ability to be used in various biochemical and physiological experiments.

Applications De Recherche Scientifique

Spectral and Structural Characterization

Thiosemicarbazides, including compounds similar to 4-(2-Tetrahydrofurfuryl)-3-thiosemicarbazide, have been extensively studied for their structural properties and potential applications in various scientific fields. For instance, the spectral characterization and crystal structure of certain tetrahydropyran-4-one thiosemicarbazones were investigated, providing insights into their molecular orbital calculations and chair conformation with equatorial orientation of substituents. These compounds exhibit specific configurations that are critical for their potential applications in medicinal chemistry and material science (Umamatheswari, Pratha, & Kabilan, 2011).

Antimicrobial Applications

Thiosemicarbazides are recognized for their antimicrobial properties. Research has shown that derivatives of thiosemicarbazide exhibit high activity against various microbial strains. For example, the synthesis and biological evaluation of thiosemicarbazide derivatives have demonstrated significant anti-mycobacterial activity, highlighting their potential in combating tuberculosis and other bacterial infections (Sardari et al., 2017).

Coordination Compounds and Anticancer Potential

The ability of thiosemicarbazide derivatives to form coordination compounds with metal ions opens up possibilities for their use in cancer therapy. Some coordination compounds have shown promising results in inhibiting the growth and division of cancer cells, particularly in cases of human myeloid leukemia (Gulya et al., 2008).

Antioxidant Activities

Thiosemicarbazides have also been evaluated for their antioxidant properties. Certain derivatives have demonstrated superior radical scavenging abilities and ferric reducing antioxidant power, suggesting their potential as antioxidants in pharmaceutical and nutraceutical applications (Nazarbahjat et al., 2014).

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis pathway for 4-(2-Tetrahydrofurfuryl)-3-thiosemicarbazide involves the reaction of 2-tetrahydrofurfuryl isothiocyanate with hydrazine hydrate in the presence of a catalyst to form 4-(2-Tetrahydrofurfuryl)-3-thiosemicarbazide.", "Starting Materials": [ "2-tetrahydrofurfuryl isothiocyanate", "hydrazine hydrate", "catalyst" ], "Reaction": [ "Add 2-tetrahydrofurfuryl isothiocyanate to a reaction vessel", "Add hydrazine hydrate to the reaction vessel", "Add a catalyst to the reaction mixture", "Heat the reaction mixture to a suitable temperature and stir for a specific time period", "Cool the reaction mixture and filter the product", "Wash the product with a suitable solvent and dry it under vacuum" ] } | |

| 151672-39-8 | |

Formule moléculaire |

C6H13N3OS |

Poids moléculaire |

175.25 g/mol |

Nom IUPAC |

1-amino-3-(2-methyloxolan-2-yl)thiourea |

InChI |

InChI=1S/C6H13N3OS/c1-6(3-2-4-10-6)8-5(11)9-7/h2-4,7H2,1H3,(H2,8,9,11) |

Clé InChI |

UYGRZQJICTZFQY-UHFFFAOYSA-N |

SMILES |

C1CC(OC1)CNC(=S)NN |

SMILES canonique |

CC1(CCCO1)NC(=S)NN |

Synonymes |

4-(2-TETRAHYDROFURFURYL)-3-THIOSEMICARBAZIDE |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Phenyl-1,7a-dihydropyrrolo[1,2-c]oxazol-5(3H)-one](/img/structure/B1147348.png)

![[(2R)-6-(3,7-dimethyl-2,6-dioxopurin-1-yl)hexan-2-yl] acetate](/img/structure/B1147356.png)